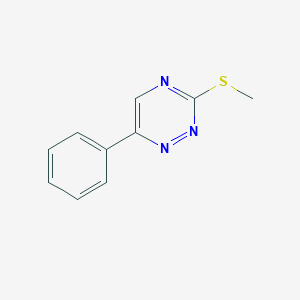

3-Methylthio-6-phenyl-1,2,4-triazine

Description

3-Methylthio-6-phenyl-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methylthio (-SMe) group at position 3 and a phenyl ring at position 5. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and synthetic chemistry. The methylthio group enhances nucleophilic substitution reactivity, while the phenyl substituent contributes to hydrophobic interactions in biological systems . Studies highlight its role as a precursor in synthesizing fused heterocycles and sulfonamide derivatives, often explored for antimicrobial and anticancer activities .

Properties

IUPAC Name |

3-methylsulfanyl-6-phenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-11-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGUFZHTOCVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 1,2,4-triazines, including 3-methylthio-6-phenyl-1,2,4-triazine, exhibit notable anti-inflammatory and analgesic effects. These compounds are being investigated for their ability to alleviate pain and reduce inflammation without the adverse side effects commonly associated with steroidal treatments. For instance, studies have shown that certain triazine derivatives can effectively manage conditions such as arthritis and other inflammatory disorders .

Antipyretic Activity

The compound has also been noted for its antipyretic properties. In experimental models, it has demonstrated efficacy comparable to traditional antipyretics like aspirin. This suggests its potential use in treating fever-related conditions .

Central Nervous System Effects

Additionally, some studies highlight the central nervous system activity of substituted 1,2,4-triazines. These compounds may offer therapeutic benefits for neurological disorders by modulating neurotransmitter systems .

Agricultural Applications

Herbicide Development

This compound has been explored as a precursor in the synthesis of herbicides. Its structural properties allow it to interact with plant metabolic pathways effectively. For example, derivatives of this compound are being developed to target specific enzymes involved in plant growth regulation, potentially leading to more effective weed management strategies .

Chemical Synthesis and Research

Synthesis Pathways

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriately substituted acetophenones. This method not only yields the desired compound but also allows for the introduction of various substituents that can enhance its biological activity .

Case Study 1: Analgesic Effects in Animal Models

In a controlled study involving rats subjected to inflammatory pain models, administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups treated with saline solutions. The study concluded that this compound could serve as a viable alternative to traditional analgesics .

Case Study 2: Herbicide Efficacy

A field trial assessing the herbicidal efficacy of a formulation based on this compound demonstrated a marked reduction in weed biomass compared to untreated plots. The results suggested that this compound could be integrated into sustainable agricultural practices as an effective herbicide .

Comparison with Similar Compounds

Mercapto vs. Methylthio Groups

- This derivative exhibits antioxidant properties and is used in metal chelation, contrasting with the nucleophilic reactivity of the methylthio analog .

- 3-Hydrazino-5,6-diphenyl-1,2,4-triazine: The hydrazino (-NHNH₂) group at position 3 enables condensation reactions for synthesizing fused heterocycles, a feature less pronounced in the methylthio variant .

Phenyl vs. Chlorophenyl Substituents

- 3-(4-Chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The addition of a chlorine atom on the phenyl ring enhances electrophilicity and bioactivity. This fused triazolo-thiadiazine derivative shows improved antifungal activity compared to the non-fused 3-methylthio-6-phenyl analog .

Fused vs. Non-Fused Triazine Systems

- 1,2,4-Triazino[2,3-c][1,3,5,2]thiadiazaphosphinine-3-thiones (Compounds 13–15): Fusing a thiadiazaphosphinine ring to the triazine core (as in ) increases structural rigidity, enhancing anticancer activity (IC₅₀ values < 10 μM) compared to the simpler 3-methylthio-6-phenyl derivative .

- Triazolo-thiadiazines : These fused systems (e.g., ) exhibit broader antimicrobial spectra due to increased planarity and π-π stacking interactions with biological targets .

Key Findings :

- Anticancer Activity: Fused triazine derivatives (e.g., compounds 13–15 in ) show superior cytotoxicity (IC₅₀: 2–8 μM) compared to non-fused analogs due to enhanced DNA intercalation .

- Antifungal Efficacy : 3-Methylthio-6-phenyl-1,2,4-triazine derivatives exhibit moderate binding to Candida albicans CYP51 (docking score: -8.5 to -9.0), outperforming fluconazole (-8.1) but lagging behind chlorophenyl-substituted analogs (-9.2) .

- Synthetic Yields: Sulfonamide derivatives of this compound are synthesized in lower yields (21–27%) compared to non-sulfonylated analogs (58–87%), attributed to steric hindrance from the phenyl group .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves nucleophilic substitution at the triazine core. A representative procedure from centaur.reading.ac.uk outlines the reaction of 6-phenyl-1,2,4-triazine-3-thiol with methyl iodide in the presence of a base such as potassium carbonate. The process occurs under reflux in acetonitrile, with the methylthio group (-SMe) introduced at the 3-position.

Key Steps :

-

Deprotonation : The thiol group is deprotonated by K₂CO₃, generating a thiolate nucleophile.

-

Alkylation : Methyl iodide reacts with the thiolate, forming the methylthio moiety via an Sₙ2 mechanism.

-

Workup : The crude product is purified via column chromatography (chloroform eluent) or recrystallization from ethanol.

Optimization Insights :

-

Solvent Choice : Acetonitrile enhances reaction efficiency due to its polar aprotic nature, stabilizing ionic intermediates.

-

Stoichiometry : A 1.1:1 molar ratio of methyl iodide to thiol precursor minimizes side reactions.

-

Yield : Typical yields range from 37% to 54%, depending on the aryl substituent’s electronic properties.

Cyclization via Phosphorus Oxychloride (POCl₃)

Triazine Ring Formation

An alternative route, described in patent WO1981003020A1, constructs the triazine ring de novo using N-cyanobenzamidine and aryl amides. This method leverages POCl₃ as both a solvent and a Lewis acid catalyst.

Procedure :

-

Complex Formation : POCl₃ reacts with N,N-dimethylbenzamide to form a chloromethyleneiminium salt.

-

Cyclization : The salt reacts with N-cyanobenzamidine in acetonitrile under reflux, leading to triazine ring closure.

-

Isolation : The product precipitates as a hydrochloride salt, which is neutralized with NaOH to yield the free base.

Critical Parameters :

-

Temperature : Reflux conditions (80–100°C) are essential for complete cyclization.

-

Reaction Time : 1–2 hours suffices for high conversion, avoiding decomposition.

-

Yield : This method achieves superior yields (up to 84%) compared to nucleophilic substitution.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below contrasts the two primary methods:

Advantages of Cyclization :

-

Higher yields due to in situ triazine formation.

-

Reduced reliance on prefunctionalized intermediates.

Limitations :

-

POCl₃ poses safety hazards (corrosive, moisture-sensitive).

-

Requires stringent temperature control to prevent side reactions.

Advanced Modifications and Derivatives

Functional Group Interconversion

The methylthio group serves as a versatile handle for further derivatization. For instance, oxidation with oxone® converts it to a methylsulfonyl group, enabling subsequent nucleophilic displacement with hydrazine or amines. This two-step strategy broadens access to 3-amino- or 3-alkoxy-triazines, which are valuable in drug discovery.

Example :

Q & A

Q. What are the key synthetic routes for 3-Methylthio-6-phenyl-1,2,4-triazine and its derivatives?

Synthesis of this compound and analogs often involves:

- Sonogashira coupling : Used to introduce alkynyl groups via palladium-catalyzed reactions with terminal alkynes (e.g., 3-amino-6-bromo-1,2,4-triazine derivatives, yielding 58–87% efficiency) .

- Chichibabin reaction : For introducing amine groups at the C-5 position using aqueous ammonia and oxidizing agents like KMnO₄ .

- Solvent-free methods : Microwave-assisted reactions between 5-cyano-1,2,4-triazines and sulfanyl-triazolamines preserve the methylthio group .

- One-pot synthesis : Cotrimerization of nitriles with guanidine derivatives for disubstituted triazines .

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : Assigns carbon shifts (e.g., C-3 at ~164 ppm, methoxy carbons at ~54 ppm) and tracks substituent effects .

- X-ray crystallography : Resolves molecular packing and Hirshfeld surfaces for interaction analysis (e.g., coordination chemistry applications) .

- HPLC-MS : Detects trace impurities or degradation products, as demonstrated for triazine derivatives in biological matrices .

Q. How does the methylthio group influence reactivity compared to oxygen analogs?

The methylthio (-SMe) group enhances nucleophilicity and alters electronic properties. For example:

- Sulfur-containing triazines exhibit distinct reactivity in cyclization and coupling reactions compared to oxygen analogs (e.g., thioether vs. ether stability under acidic conditions) .

- Increased lipophilicity from -SMe may improve membrane permeability in bioactive derivatives .

Q. What are common strategies to optimize reaction yields in triazine synthesis?

- Catalyst selection : Palladium/copper systems for coupling reactions (e.g., Sonogashira) .

- Solvent/base systems : Polar aprotic solvents (DMF, dioxane) with K₂CO₃ or Et₃N improve nucleophilic substitution efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps, avoiding side-product formation .

Q. How are fluorinated triazine derivatives synthesized, and what are their advantages?

- Electrophilic fluorination : Refluxing difluorobenzil with aminoguanidine yields 3-amino-5,6-difluorophenyl-1,2,4-triazines .

- Impact : Fluorine enhances metabolic stability and binding affinity via electronic and steric effects, as seen in CDK inhibitors .

Advanced Questions

Q. How can structural contradictions in bioactivity data for triazine analogs be resolved?

- Comparative SAR studies : Analyze substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) on lipophilicity and bioactivity .

- Dose-response assays : Test compounds across multiple concentrations to distinguish potency from solubility artifacts .

- Molecular docking : Validate binding modes of methylthio vs. oxygen analogs to target enzymes (e.g., PDK1 in cancer studies) .

Q. What mechanisms drive cyclization reactions in triazine derivatives?

- Dimethyl malonate cyclization : Forms fused heterocycles (e.g., imidazo-triazines) via nucleophilic attack at C-3, followed by dehydration .

- Electrophile-mediated pathways : 3-Hydrazino-triazines react with π-acceptors (e.g., activated carbonitriles) to form pyrazole-linked derivatives .

Q. How can fluorinated analogs improve pharmacokinetic properties?

- Modulate logP : Fluorine reduces lipophilicity compared to -Cl or -Me groups, balancing membrane permeability and solubility .

- Enhance target engagement : Fluorine’s electronegativity strengthens hydrogen bonds in enzyme active sites (e.g., anti-HIV triazines) .

Q. What experimental designs address low yields in palladium-coupling reactions?

Q. How are molecular interactions of this compound quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.